methyl 4-((3-(1H-pyrazol-3-yl)phenyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((3-(1H-pyrazol-3-yl)phenyl)carbamoyl)benzoate is a complex organic compound that features a pyrazole ring, a phenyl group, and a benzoate ester
Mechanism of Action
Target of Action
Pyrazole derivatives have been shown to exhibit a broad range of biological activities . They have been used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been shown to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Pyrazole derivatives have been shown to exhibit cytotoxic activity against several human cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((3-(1H-pyrazol-3-yl)phenyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the phenyl group and the benzoate ester. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(1H-pyrazol-3-yl)phenyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-((3-(1H-pyrazol-3-yl)phenyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((3-(1H-pyrazol-3-yl)phenyl)carbamoyl)benzoate: This compound is unique due to its specific structure, which combines a pyrazole ring with a benzoate ester.
Other Pyrazole Derivatives: Compounds like 3-(1-phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one share structural similarities but differ in functional groups and applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[3-(1H-pyrazol-5-yl)phenyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-24-18(23)13-7-5-12(6-8-13)17(22)20-15-4-2-3-14(11-15)16-9-10-19-21-16/h2-11H,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSJSUWHSUUKBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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